An In-depth Technical Guide to m-PEG11-amine: Properties, Applications, and Methodologies
An In-depth Technical Guide to m-PEG11-amine: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG11-amine, a monodisperse polyethylene glycol (PEG) linker, detailing its chemical and physical properties, its critical role in the development of advanced biotherapeutics, and generalized protocols for its application.
Core Properties of m-PEG11-amine
m-PEG11-amine is a heterobifunctional linker molecule characterized by a methoxy-terminated polyethylene glycol chain of eleven ethylene glycol units and a terminal primary amine. This structure imparts desirable physicochemical properties for bioconjugation and drug delivery applications.
| Property | Value | Source(s) |
| Molecular Formula | C23H49NO11 | [1] |
| Molecular Weight | 515.6 g/mol | [1] |
| CAS Number | 854601-60-8 | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
Applications in Advanced Drug Development
The primary application of m-PEG11-amine lies in its use as a flexible and hydrophilic spacer in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The PEG component of the linker serves several key functions:
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Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when conjugating hydrophobic drug molecules.
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Reduced Aggregation: By preventing the aggregation of antibodies or proteins, the PEG linker can improve the stability and handling of the bioconjugate.
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Pharmacokinetic Modulation: The hydrophilic nature of the PEG linker can shield the conjugate from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.
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Optimized Drug-to-Antibody Ratio (DAR): The use of PEG linkers can enable higher and more consistent drug loading onto an antibody.
Antibody-Drug Conjugates (ADCs)
In ADCs, m-PEG11-amine can be used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues. The amine group of m-PEG11-amine can be reacted with a corresponding functional group on the drug or antibody, either directly or after activation.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. m-PEG11-amine can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimal ternary complex formation and degradation efficiency.
Experimental Workflow and Protocols
General Protocol for Conjugation of m-PEG11-amine to a Protein
Materials:
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Protein of interest with accessible carboxyl groups
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m-PEG11-amine
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: MES buffer (pH 4.5-6.0)
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Reaction Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5)
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Quenching Buffer: Tris-buffered saline (TBS) or glycine solution
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Desalting columns or dialysis cassettes
Procedure:
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Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
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Activation of Carboxyl Groups:
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Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution.
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Incubate for 15-30 minutes at room temperature.
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Conjugation Reaction:
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Immediately after activation, exchange the buffer to the Reaction Buffer using a desalting column or dialysis to remove excess EDC and NHS.
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Dissolve m-PEG11-amine in the Reaction Buffer.
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Add a 10- to 50-fold molar excess of m-PEG11-amine to the activated protein solution.
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Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching of Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
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Purification: Remove excess, unreacted m-PEG11-amine and other reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
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Characterization: Analyze the resulting conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or SDS-PAGE) and confirm the retention of biological activity.
Experimental Workflow Diagram
Caption: Generalized workflow for the conjugation of m-PEG11-amine to a protein.
Logical Relationship in PROTAC Synthesis
The synthesis of a PROTAC using m-PEG11-amine as a linker involves a series of chemical reactions to connect the target protein binder and the E3 ligase ligand. The diagram below illustrates the logical flow of this process.
